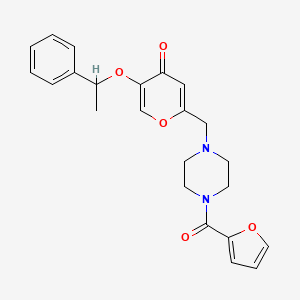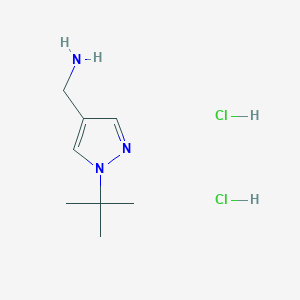![molecular formula C20H28N2O5S2 B2639008 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide CAS No. 1448131-74-5](/img/structure/B2639008.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H28N2O5S2 and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Aminolysis Processes
A study by Palchikov et al. (2014) focused on the synthesis and chemical transformation of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, specifically examining their epoxidation and aminolysis. These processes were explored through regioselectivity determinations using IR and 1H NMR spectroscopy and mass spectrometry, contributing to the understanding of chemical behaviors of similar compounds (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Ecotoxicity of Derivatives
Sardar et al. (2018) synthesized new protic ionic liquids (PILs) using camphorsulfonate anion and explored the impact of alkyl and aromatic substitution on their physicochemical properties. The study also assessed the ecotoxicity of these ionic liquids, providing insights into the environmental impact and safety of related compounds (Sardar et al., 2018).
Pharmacological and Biological Applications
Anti-Acetylcholinesterase Activity
Holan, Virgona, and Watson (1997) explored the synthesis of some 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates, investigating their anti-acetylcholinesterase and insecticidal activities. This research provides a foundation for understanding the biological activity of related sulfonamide derivatives (Holan, Virgona, & Watson, 1997).
Anticonvulsant Agents
Li et al. (2015) designed and synthesized N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives, evaluating their potential as anticonvulsant agents. Their findings highlight the medical applications of specific sulfonamide derivatives in treating seizures, contributing to the development of new therapeutic drugs (Li et al., 2015).
Crystallography and Molecular Structure
Structural Studies
Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives, providing detailed analysis through laboratory X-ray powder diffraction data. This research sheds light on the molecular structure and supramolecular assembly of sulfonamide derivatives, offering insights into their structural characteristics (Dey et al., 2015).
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-14-5-6-16(22-9-4-10-29(22,26)27)12-17(14)21-28(24,25)13-20-8-7-15(11-18(20)23)19(20,2)3/h5-6,12,15,21H,4,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRMGDDERHUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CC34CCC(C3(C)C)CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)
![5-Amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2638928.png)

![1-[(2-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2638932.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638937.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)